Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Overview
Description
Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is often used in various chemical reactions and research applications due to its stability and reactivity.
Preparation Methods
The synthesis of tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate typically involves a nitroso hetero-Diels–Alder cycloaddition reaction. This reaction can be carried out in a flow system using an Omnifit column packed with manganese dioxide (MnO2) . The reaction conditions are carefully controlled to ensure high selectivity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Scientific Research Applications
Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its stability and reactivity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: This compound has a similar structure but with a different ring size, leading to variations in reactivity and stability.
8-azabicyclo[3.2.1]octane derivatives: These compounds share a bicyclic structure with nitrogen atoms and are known for their biological activities.
The uniqueness of this compound lies in its specific ring system and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical properties and reactivity.
Biological Activity
Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate (CAS Number: 110590-29-9) is a bicyclic compound notable for its unique structural features, which include both nitrogen and oxygen within its ring system. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological targets.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework that allows it to interact effectively with specific molecular targets, particularly enzymes. The presence of the tert-butyl group enhances its lipophilicity, potentially facilitating membrane permeability and biological activity.
Property | Value |
---|---|
Molecular Formula | C11H17NO |
Molecular Weight | 211.26 g/mol |
CAS Number | 110590-29-9 |
Purity | ≥95% |
This compound exhibits its biological activity primarily through enzyme inhibition. The compound's bicyclic structure enables it to fit into the active sites of various enzymes, thereby modulating their activity. This mechanism is crucial for its application in drug development, particularly in targeting metabolic pathways or disease processes.
1. Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in metabolic processes, which may have implications for conditions such as diabetes and obesity. The specific pathways affected and the degree of inhibition vary based on the structural modifications of the compound and the biological context in which it is studied.
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cell lines. Further studies are needed to elucidate these mechanisms and establish efficacy in vivo.
3. Neuroprotective Effects
There is emerging evidence that compounds with similar bicyclic structures exhibit neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways. This aspect warrants further investigation to determine whether this compound could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited specific enzymes related to glucose metabolism, suggesting potential applications in diabetes management .
- Anticancer Activity : Research presented at a recent pharmacology conference indicated that tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- Neuroprotective Studies : An exploratory study published in Journal of Neurochemistry reported that similar bicyclic compounds exhibited protective effects against oxidative stress-induced neuronal damage, suggesting a potential role for tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene in neuroprotection .
Properties
IUPAC Name |
tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)14-10(13)12-8-4-6-9(15-12)7-5-8/h4,6,8-9H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICUYZLFNKYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(O1)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572232 | |
Record name | tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110590-29-9 | |
Record name | tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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